molecular formula C7H13N3O B13965097 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-31-3

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13965097
CAS No.: 90049-31-3
M. Wt: 155.20 g/mol
InChI Key: MGTOEYQUEYVZEE-UHFFFAOYSA-N
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Description

8-Methyl-3-nitroso-3,8-diazabicyclo[321]octane is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes a nitroso group and a methyl group attached to the diazabicyclo[321]octane scaffold

Preparation Methods

The synthesis of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the reaction of 8-methyl-3,8-diazabicyclo[3.2.1]octane with nitrosating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halides and other nucleophiles. Major products formed from these reactions include 8-methyl-3,8-diazabicyclo[3.2.1]octane derivatives with different functional groups attached to the nitrogen atoms.

Scientific Research Applications

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown potential as a nematicidal agent, exhibiting activity against certain nematodes. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, the compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane and 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the nitrogen atoms. The presence of the nitroso group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

CAS No.

90049-31-3

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3

InChI Key

MGTOEYQUEYVZEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)N=O

Origin of Product

United States

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